molecular formula C15H15NO B15262006 6-Methyl-3-phenyl-3,4-dihydro-2H-benzo[1,4]oxazine

6-Methyl-3-phenyl-3,4-dihydro-2H-benzo[1,4]oxazine

Cat. No.: B15262006
M. Wt: 225.28 g/mol
InChI Key: ZLQXLQYBAVPEAS-UHFFFAOYSA-N
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Description

6-Methyl-3-phenyl-3,4-dihydro-2H-benzo[1,4]oxazine ( 70310-33-7) is a chemical compound belonging to the class of 1,4-benzoxazines. Benzoxazines are heterocyclic compounds consisting of a benzene ring fused to an oxazine ring, which contains both oxygen and nitrogen atoms in its six-membered structure. As a 3,4-dihydro derivative, this compound is of significant interest in synthetic and polymer chemistry. Benzoxazines are primarily recognized as key precursors for polybenzoxazines, a class of high-performance thermosetting polymers. These polymers are the subject of extensive academic and industrial research due to their outstanding characteristics, which include remarkable molecular design flexibility, excellent thermal and mechanical properties, high char yield, and excellent flame retardancy . The polymerization process proceeds via ring-opening polymerization, offering advantages such as near-zero shrinkage upon curing and low water absorption . The specific substitutions on the benzoxazine structure, such as the methyl group at the 6-position and the phenyl group at the 3-position in this compound, allow researchers to tailor the properties of the resulting polymer, such as its thermal stability and glass transition temperature. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

6-methyl-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C15H15NO/c1-11-7-8-15-13(9-11)16-14(10-17-15)12-5-3-2-4-6-12/h2-9,14,16H,10H2,1H3

InChI Key

ZLQXLQYBAVPEAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCC(N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-phenyl-3,4-dihydro-2H-benzo[1,4]oxazine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-aminophenol and acetophenone in the presence of an acid catalyst can yield the desired oxazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Key Chemical Reactions

2.1 Nucleophilic Substitution
The nitrogen atom in the oxazine ring participates in nucleophilic substitution reactions, enabling functionalization. This reactivity is critical for modifying the compound’s biological or material properties.

2.2 Ring-Opening Reactions
Benzoxazines generally undergo ring-opening under basic or acidic conditions, though specific conditions for this compound are not explicitly detailed in the literature. Related analogs demonstrate susceptibility to hydrolysis .

2.3 Mannich Reaction
The synthesis of similar benzoxazines involves intramolecular Mannich reactions after nitro group reduction . For this compound, such cyclization steps are likely part of its formation pathway.

2.4 Oxidative Stability
The compound’s stability under oxidative conditions is not directly reported, but related 2-oxo-benzo oxazines exhibit antioxidant activity, suggesting potential redox reactivity .

Table 2: Functionalization Examples

Reaction TypeExample SubstitutionBiological ImpactSource
N-ArylationIntroduction of 4-aryl groupsEnhanced anticancer activity
Hydroxyl Group IntroductionSubstitution with –OH groupsImproved hydrogen bonding

Structural Influences on Reactivity

  • Substituent Effects :

    • The 6-methyl group enhances lipophilicity, potentially influencing reactivity in substitution reactions .

    • The 3-phenyl group may sterically hinder certain reactions or stabilize intermediates.

  • Ring Tautomerization : The dihydrobenzoxazine core can exist in equilibrium with other tautomers, affecting reactivity under different conditions .

Experimental Validation

Key data from studies include:

  • Anticancer Activity : Derivatives with 4-aryl-NH₂ groups showed >75% inhibition against MDA-MB-231 and PC-3 cell lines .

  • Antioxidant Activity : Related 2-oxo-benzo oxazines exhibited FRAP antioxidant activity comparable to BHT .

Scientific Research Applications

6-Methyl-3-phenyl-3,4-dihydro-2H-benzo[1,4]oxazine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of 6-Methyl-3-phenyl-3,4-dihydro-2H-benzo[1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of benzo[1,4]oxazine derivatives are highly dependent on substituent placement and electronic effects. Key structural analogues include:

Compound Name Substituents Molecular Formula Key Findings Reference
6-Methyl-3-phenyl-3,4-dihydro-2H-benzo[1,4]oxazine 6-CH₃ (benzene), 3-Ph (oxazine) C₁₅H₁₅NO Exhibits rigid conformation due to phenyl substitution; used in polymer resin synthesis .
4-Benzyl-8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine 8-Br (benzene), 4-Bn (oxazine) C₁₅H₁₄BrNO Bromine enhances electrophilicity; benzyl group improves CNS penetration (5-HT6 receptor antagonism) .
7-Nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid 7-NO₂, 6-COOH (benzene), 3-oxo (oxazine) C₁₀H₈N₂O₅ Nitro and carboxyl groups confer antimicrobial activity; used in antibiotic development .
6-(tert-Butyl)-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine 6-t-Bu (benzene), 3-CH₃ (oxazine) C₁₃H₁₇NO tert-Butyl group increases lipophilicity; explored in high-throughput screening for enzyme inhibitors .

Key Observations :

  • Position 6 Substitution: Methyl (C₁₅H₁₅NO) and tert-butyl (C₁₃H₁₇NO) groups at position 6 enhance thermal stability and lipophilicity, respectively, making them suitable for polymer resins and drug delivery .
  • Position 3 Substitution: A phenyl group (C₁₅H₁₅NO) introduces steric hindrance, while oxo (C=O) or benzyl groups modulate electronic properties for receptor binding .
  • Halogenation: Bromine at position 8 (C₁₅H₁₄BrNO) increases electrophilicity, aiding in cross-coupling reactions for CNS-targeted drugs .

Biological Activity

6-Methyl-3-phenyl-3,4-dihydro-2H-benzo[1,4]oxazine is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₉H₁₁NO
  • Molecular Weight : 149.19 g/mol
  • CAS Number : 71472-57-6
  • Structure : The compound features a benzoxazine ring structure, which is known for its diverse biological activities.

1. Antagonistic Activity on 5-HT6 Receptors

A significant body of research indicates that derivatives of 3,4-dihydro-2H-benzo[1,4]oxazine exhibit antagonistic properties at the 5-HT6 serotonin receptor. In a study, several derivatives demonstrated subnanomolar affinities for this receptor, suggesting their potential as therapeutic agents for conditions like schizophrenia and cognitive disorders .

CompoundAffinity (nM)Brain Penetration
Compound A<1Good
Compound B<5Moderate
6-Methyl-3-phenylSubnanomolarExcellent

2. Antimicrobial Activity

Research has shown that benzoxazine derivatives possess notable antimicrobial properties. A review highlighted their effectiveness against various bacterial strains and fungi, indicating potential applications in treating infections .

3. Anticancer Potential

The compound's structure suggests it may have anticancer properties. In vitro studies have demonstrated that related benzoxazine compounds can induce apoptosis in cancer cell lines. For instance, derivatives have been observed to inhibit cell proliferation in breast cancer models .

Case Study 1: Antidepressant-like Effects

In an animal model study, administration of a benzoxazine derivative resulted in significant antidepressant-like effects. The study measured behavioral changes in response to stress and found that the compound improved mood-related behaviors significantly compared to control groups .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of benzoxazine derivatives in models of neurodegeneration. The results indicated a reduction in neuronal death and inflammation markers, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter systems and cellular pathways:

  • Serotonin Receptor Modulation : The compound's affinity for serotonin receptors may underlie its effects on mood and cognition.
  • Antioxidant Activity : Some studies suggest that benzoxazines exhibit antioxidant properties, which could contribute to their neuroprotective effects.

Q & A

Q. How can this compound be functionalized for agrochemical or pharmaceutical applications?

  • Methodological Answer : Introduce sulfonyl chlorides (e.g., -SO2_2Cl) at the 6-position for herbicide development or attach fluorophenyl groups via Buchwald-Hartwig amination for kinase inhibition. Biological testing in plant/cell models identifies lead candidates .

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